

Application Notes and Protocols: Laduviglusib Dihydrochloride in Regenerative Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Laduviglusib dihydrochloride	
Cat. No.:	B1654151	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laduviglusib dihydrochloride, also known as CHIR-99021 dihydrochloride, is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 alpha and beta (GSK-3α and GSK-3β).[1][2][3] Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and stem cell regulation.[2][4] By inhibiting GSK-3, Laduviglusib prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes. This activity makes Laduviglusib an invaluable tool in regenerative medicine for controlling cell fate, promoting self-renewal of stem cells, and directing their differentiation into various lineages.[2] [4]

Mechanism of Action

Laduviglusib is an ATP-competitive inhibitor of GSK-3.[4] In the canonical Wnt signaling pathway, the absence of a Wnt ligand allows a "destruction complex" (including Axin, APC, CK1, and GSK-3) to phosphorylate β -catenin, targeting it for ubiquitination and proteasomal degradation. Laduviglusib's inhibition of GSK-3 disrupts this complex, stabilizing β -catenin and leading to the activation of downstream gene expression responsible for proliferation and cell fate decisions.

Caption: Wnt/β-catenin signaling modulation by Laduviglusib.

Application Notes

Laduviglusib has demonstrated utility in several key areas of regenerative medicine:

- Maintenance of Pluripotency in Stem Cells: Laduviglusib is widely used to maintain the self-renewal and undifferentiated state of both mouse and human embryonic stem cells (ESCs).
 [2][5] It can replace the requirement for Leukemia Inhibitory Factor (LIF) in mouse ESC culture, simplifying media formulations.
- Directed Differentiation of Pluripotent Stem Cells (PSCs): By precisely timing the activation of the Wnt pathway, Laduviglusib, often in combination with other small molecules, can guide the differentiation of PSCs into specific lineages. Notable examples include the generation of functional cardiac myocytes and pancreatic islets from human induced pluripotent stem cells (hiPSCs).[6][7]
- Direct Reprogramming of Somatic Cells: Laduviglusib is a key component of small molecule
 cocktails used to directly convert somatic cells, such as fibroblasts, into other desired cell
 types without reverting to a pluripotent state. This has been successfully applied to generate
 functional neurons, cardiomyocytes, and skeletal muscle progenitors.[7]
- Promotion of Tissue Regeneration: Preclinical studies have shown that activating the Wnt
 pathway with Laduviglusib can promote tissue regeneration. It has been used to stimulate
 human dermal papilla spheroids to enhance hair follicle formation and has shown potential in
 correcting developmental defects in mouse models of rare genetic disorders like Zaki
 syndrome.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Laduviglusib (CHIR-99021).

Parameter	Value	Target/System	Reference
IC50	6.7 nM	GSK-3β (cell-free assay)	[1][2][3][6]
10 nM	GSK-3α (cell-free assay)	[1][2][3][6]	
Selectivity	>500-fold	Over Cdc2 and ERK2 kinases	[1][2][3][6]
EC50	0.763 μΜ	Glycogen Synthase (GS) activation in CHO-IR cells	[1][3][6]
Typical In Vitro Concentration	1 μM - 10 μM	Cell culture applications	[8]
3 μM	Mouse ESC self- renewal (LIF-free)	[5]	_
12 μΜ	Conversion of human fibroblasts to cardiomyocytes	[7]	
Typical In Vivo Dosage	30 mg/kg (oral)	Enhanced glucose metabolism in rodent models	[1][3]
16 - 48 mg/kg (oral)	Improved glucose tolerance in ZDF rats	[1][6]	

Experimental Protocols

Protocol 1: Preparation of Laduviglusib Dihydrochloride Stock Solution

This protocol details the preparation of a 10 mM stock solution.

Materials:

- Laduviglusib dihydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)[8]
- Sterile microcentrifuge tubes

Procedure:

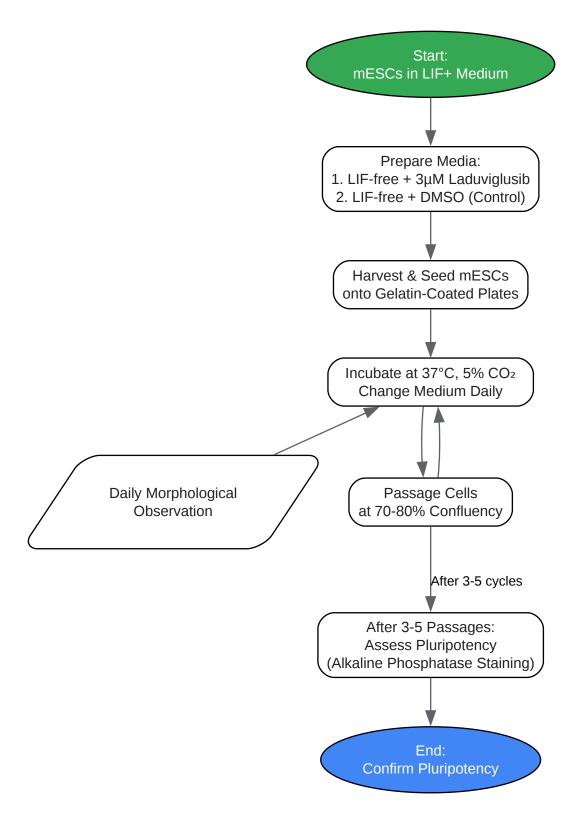
- Calculation: Determine the mass of Laduviglusib dihydrochloride needed. For 1 mL of a 10 mM stock solution (MW: ~537.8 g/mol for the dihydrochloride form, check manufacturer's specifications), approximately 5.38 mg is required.
- Dissolution: Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
- Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent repeated freeze-thaw cycles.[5][8] Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[8]

Protocol 2: Maintenance of Mouse Embryonic Stem Cell (mESC) Pluripotency (LIF-Free)

This protocol describes using Laduviglusib to maintain mESCs in an undifferentiated state without LIF.[5]

Materials:

- Mouse ESCs cultured on gelatin-coated plates
- Standard mESC culture medium (e.g., DMEM, 15% FBS, non-essential amino acids, L-glutamine, β-mercaptoethanol)
- Laduviglusib stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)



- Trypsin-EDTA
- Alkaline phosphatase staining kit

Procedure:

- Prepare Media: Prepare LIF-free mESC medium. Create the treatment medium by adding Laduviglusib to a final concentration of 3 μM. Also, prepare a vehicle control medium containing an equivalent concentration of DMSO.
- Cell Seeding: Culture mESCs under standard LIF-containing conditions. Harvest confluent cells using Trypsin-EDTA and seed them onto fresh gelatin-coated plates in the prepared media (LIF-free + 3 μM Laduviglusib, and LIF-free + DMSO for control).
- Cell Culture: Incubate cells at 37°C in a 5% CO2 incubator. Change the medium daily.
- Morphological Assessment: Observe the cells daily. Undifferentiated mESCs should form compact, dome-shaped colonies.[5]
- Passaging: Passage the cells when they reach 70-80% confluency.
- Pluripotency Assessment: After 3-5 passages, perform alkaline phosphatase staining according to the manufacturer's protocol. Pluripotent colonies will stain positive (red/purple).

Click to download full resolution via product page

Caption: Workflow for assessing Laduviglusib in mESC self-renewal.

Protocol 3: Assessment of Wnt/β-catenin Pathway Activation via Western Blot

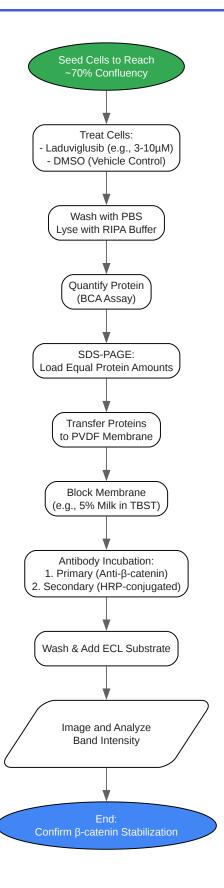
This protocol outlines the detection of β-catenin stabilization in cell lysates after treatment.[8]

Materials:

- Target cells plated to be 70-80% confluent at harvest
- Laduviglusib stock solution
- Ice-cold PBS
- Ice-cold RIPA buffer with protease/phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE equipment and reagents
- PVDF membrane
- Primary antibodies (anti-β-catenin, anti-loading control e.g., β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

Procedure:

- Compound Treatment: Treat cells with the desired concentration of Laduviglusib (e.g., 3-10 μM) and a vehicle control (DMSO) for an optimized time (e.g., 4-24 hours).
- Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 20 minutes.
- Harvest Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.


Methodological & Application

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blot:
 - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
 - Incubate with primary anti-β-catenin antibody overnight at 4°C.
 - Wash the membrane three times with TBST.[8]
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and apply ECL substrate.
- Imaging: Capture the chemiluminescent signal. An increase in the β -catenin band intensity relative to the loading control indicates pathway activation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 4. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Laduviglusib Dihydrochloride in Regenerative Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654151#laduviglusib-dihydrochloride-applications-in-regenerative-medicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com